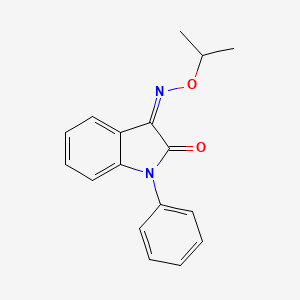

(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

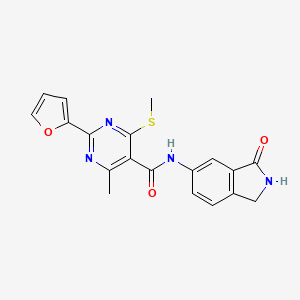

(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one, also known as LFM-A13, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. LFM-A13 is a small molecule inhibitor that has been shown to have promising anticancer, antiviral, and anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

DNA Binding and Cytotoxicity

(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one and related benzimidazole compounds have been researched for their ability to bind DNA and exhibit cytotoxic effects. A study by Paul et al. (2015) synthesized benzimidazole-based Schiff base copper(II) complexes and tested their interactions with DNA. These complexes demonstrated substantial in vitro cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancers. This suggests potential applications in cancer research and therapy (Paul et al., 2015).

Renewable Building Blocks for Material Science

Research by Trejo-Machin et al. (2017) explored phloretic acid, a compound similar in structure to (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach can lead to the development of materials with suitable thermal and thermo-mechanical properties for a wide range of applications, paving the way towards sustainable material science (Trejo-Machin et al., 2017).

Novel Hydroxy Pyrazolines Synthesis

In the field of organic chemistry, compounds like (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one serve as precursors in the synthesis of hydroxy pyrazolines. Parveen et al. (2008) conducted a study where they synthesized a series of hydroxy pyrazolines from related compounds. These compounds have various applications in chemical synthesis and could have potential biological properties (Parveen, Iqbal, & Azam, 2008).

Corrosion Inhibition in Metals

A study by Srivastava et al. (2017) synthesized novel amino acids based corrosion inhibitors, including compounds structurally related to (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one. These inhibitors showed high efficiency in preventing corrosion of mild steel, demonstrating their potential application in industrial settings to prolong the life of metal structures (Srivastava et al., 2017).

Synthesis and Characterization in Molecular Sciences

The synthesis and characterization of compounds like (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one contribute significantly to molecular sciences. Rajamani et al. (2020) synthesized and characterized a similar compound using various analytical techniques and conducted computational studies for future applications in chemical reactivity, biological properties, and optical device applications (Rajamani et al., 2020).

Wirkmechanismus

Target of Action

Indole derivatives, a class of compounds to which this molecule belongs, are known to interact with multiple receptors and have been found in many important synthetic drug molecules .

Mode of Action

It’s known that indole derivatives can bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The pharmacokinetic profile of indole derivatives is generally favorable for oral drug administration .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The biological activity of indole derivatives can be influenced by various factors, including the presence of other molecules, ph, temperature, and the specific characteristics of the biological environment .

Eigenschaften

IUPAC Name |

(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12(2)21-18-16-14-10-6-7-11-15(14)19(17(16)20)13-8-4-3-5-9-13/h3-12H,1-2H3/b18-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAJIROAWKWGOB-VLGSPTGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/no-structure.png)

![5-[(3-Fluorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2931553.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2931555.png)

![3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2931557.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2931558.png)

![1-[4-(3-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B2931559.png)

![ethyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2931561.png)

![N-(2,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2931565.png)